Acetic acid;octane-2,7-diol
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Overview
Description
Acetic acid;octane-2,7-diol is an organic compound that combines the properties of acetic acid and octane-2,7-diol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. Octane-2,7-diol is a diol, meaning it contains two hydroxyl groups (-OH) attached to an octane chain. The combination of these two components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octane-2,7-diol can be achieved through various methods. One common approach involves the dihydroxylation of alkenes. This process typically uses reagents such as osmium tetroxide or potassium permanganate to add hydroxyl groups to the double bonds of alkenes, resulting in the formation of diols . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. One method includes the catalytic hydrogenation of octane-2,7-dione, followed by esterification with acetic acid. This process requires precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;octane-2,7-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as NaBH₄ or LiAlH₄.
Common Reagents and Conditions
Oxidation: Periodic acid (HIO₄), potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
Acetic acid;octane-2,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;octane-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity . The carboxyl group of acetic acid can participate in acid-base reactions, altering the pH and ionic balance of the environment .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups attached to a two-carbon chain.
Propylene glycol: A diol with two hydroxyl groups attached to a three-carbon chain.
Butane-1,4-diol: A diol with two hydroxyl groups attached to a four-carbon chain.
Uniqueness
Acetic acid;octane-2,7-diol is unique due to its combination of a carboxyl group and two hydroxyl groups on an eight-carbon chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, biological research, and industrial processes.
Properties
CAS No. |
652973-62-1 |
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Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
acetic acid;octane-2,7-diol |
InChI |
InChI=1S/C8H18O2.C2H4O2/c1-7(9)5-3-4-6-8(2)10;1-2(3)4/h7-10H,3-6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
UOJHNXGBDDEVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(C)O)O.CC(=O)O |
Origin of Product |
United States |
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